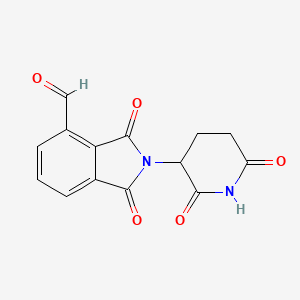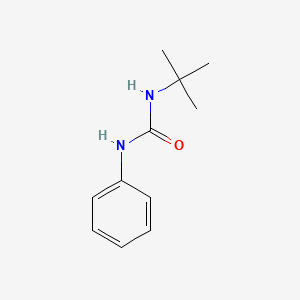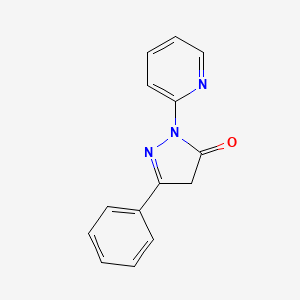
1-ethynyl-1-(trifluoromethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethynyl-1-(trifluoromethyl)cyclobutane (ETFCB) is a cyclic compound with a four-membered ring that contains an ethynyl group and a trifluoromethyl group. It is a non-aromatic compound and is of great interest due to its unique structural features. ETFCB has been extensively studied in recent years due to its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
1-ethynyl-1-(trifluoromethyl)cyclobutane has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a model compound for the study of the mechanism of action of cyclobutane-containing molecules. Additionally, it has been used as a probe for the study of the conformational preferences of cyclobutane derivatives. This compound has also been used as a building block for the synthesis of more complex molecules. Furthermore, it has been used as a catalyst in the synthesis of various compounds, such as pharmaceuticals and natural products.
Wirkmechanismus
The mechanism of action of 1-ethynyl-1-(trifluoromethyl)cyclobutane is not fully understood. However, it is believed that the trifluoromethyl group is responsible for the compound’s unique properties. It is believed that the trifluoromethyl group is able to interact with other molecules due to its increased electronegativity, leading to the formation of new bonds. Additionally, the trifluoromethyl group is believed to be able to stabilize the cyclobutane ring, leading to increased stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some antifungal activity in vitro. Additionally, it has been shown to have some antioxidant activity in vitro. Furthermore, it has been shown to have some inhibitory activity against certain enzymes, such as cyclooxygenase and lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethynyl-1-(trifluoromethyl)cyclobutane is a useful tool for laboratory experiments due to its unique structural features. It is a non-aromatic compound and is relatively stable, making it suitable for use in a variety of experiments. Additionally, its trifluoromethyl group allows for the formation of new bonds with other molecules, making it a useful building block for the synthesis of more complex molecules. However, this compound is relatively expensive to obtain and is not widely available, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for 1-ethynyl-1-(trifluoromethyl)cyclobutane. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to explore the compound’s potential applications in various scientific research fields. Furthermore, further research could be conducted to explore the compound’s biochemical and physiological effects. Finally, further research could be conducted to explore the compound’s potential as a catalyst in the synthesis of various compounds.
Synthesemethoden
The synthesis of 1-ethynyl-1-(trifluoromethyl)cyclobutane is typically achieved through a two-step process. The first step involves the formation of an ethynyl-substituted cyclobutane by the reaction of 2-bromo-2-methylpropane and an alkynyl halide in the presence of a base. The second step involves the substitution of the bromine atom with a trifluoromethyl group. This is accomplished by treating the ethynyl-substituted cyclobutane with trifluoromethanesulfonic acid (TFSA) in the presence of a base.
Eigenschaften
IUPAC Name |
1-ethynyl-1-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3/c1-2-6(4-3-5-6)7(8,9)10/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZIPJUQQGGUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)

![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)
![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)


![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)